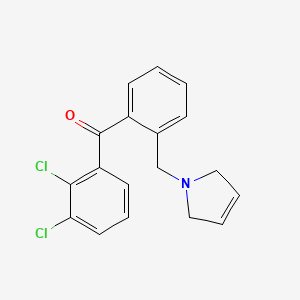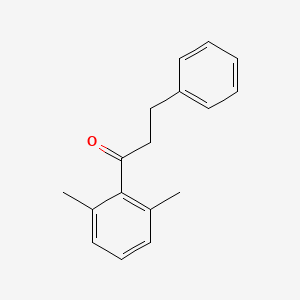
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (DCPMP) is an organochlorine compound that has been used for various scientific applications, including synthesis, research, and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 302.07 g/mol and a melting point of 126-127 °C. DCPMP has a strong odor and is soluble in water and methanol. It is commonly used as a reagent in organic synthesis, and is also used in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a probe for studying biochemical and physiological processes, and as a tool for drug design. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules.
Wirkmechanismus
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of these enzymes, preventing them from catalyzing the metabolic reaction.
Biochemical and Physiological Effects
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. In addition, 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a compound involved in the regulation of blood pressure and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. In addition, it has a low toxicity and is relatively stable. However, there are also some limitations to using 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone in laboratory experiments. It has a strong odor and is not very soluble in water, which can make it difficult to work with. In addition, it is not very stable and can decompose over time.
Zukünftige Richtungen
There are several potential future directions for research involving 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone. It could be used to study the structure and function of other enzymes, as well as the effects of drugs and other compounds on these enzymes. It could also be used to develop new drugs and other compounds that target specific enzymes. In addition, it could be used to study the effects of environmental pollutants on enzymes and other biological processes. Finally, it could be used to study the effects of diet and lifestyle on enzyme activity and other biochemical processes.
Synthesemethoden
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone can be synthesized via a two-step reaction. The first step involves the reaction of 4-thiomethylphenol with 2,5-dichloro-3-nitropropiophenone in the presence of a base such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium borohydride.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNHEFJGPHFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644398 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-71-0 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














